4,7-Dichloro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazole, 4,7-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including light-emitting diodes, organic solar cells, and organic field-effect transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .
Industrial Production Methods
Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger π-conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of base and solvent like toluene or THF.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 1,2-diaminobenzene.
Coupling Products: Larger π-conjugated systems and polymers.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazole, 4,7-dichloro- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used in similar applications.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing ability and reactivity in substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials .
Eigenschaften
CAS-Nummer |
2207-34-3 |
---|---|
Molekularformel |
C6H2Cl2N2S |
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
4,7-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |
InChI-Schlüssel |
MUSCKZMSNWPOOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.